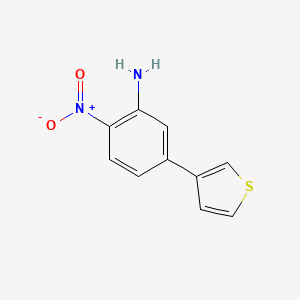
2-Nitro-5-thiophen-3-yl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-thiophen-3-yl-phenylamine is a heterocyclic compound that contains both a nitro group and a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group in the compound enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-thiophen-3-yl-phenylamine typically involves the nitration of 5-thiophen-3-yl-phenylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise control of temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-thiophen-3-yl-phenylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Reduction: 2-Amino-5-thiophen-3-yl-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Nitro-5-thiophen-3-yl-phenylamine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-thiophen-3-yl-phenylamine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Nitro-5-thiophen-3-yl-phenylamine can be compared with other thiophene derivatives such as:
2-Nitrothiophene: Lacks the phenylamine moiety, making it less versatile in certain applications.
5-Nitrothiophene-2-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
2-Amino-5-thiophen-3-yl-phenylamine: The reduced form of this compound, with different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of a nitro group and a thiophene ring, which imparts distinct reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-nitro-5-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8N2O2S/c11-9-5-7(8-3-4-15-6-8)1-2-10(9)12(13)14/h1-6H,11H2 |
Clé InChI |
CKNLUGXMRHYFCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CSC=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



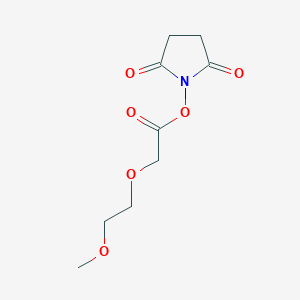

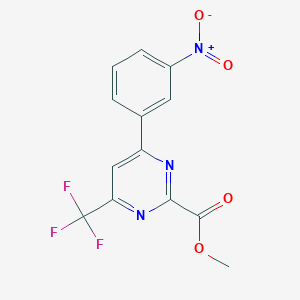
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
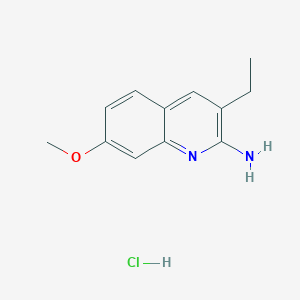

![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
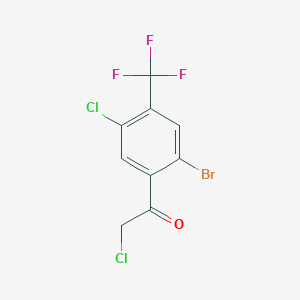
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
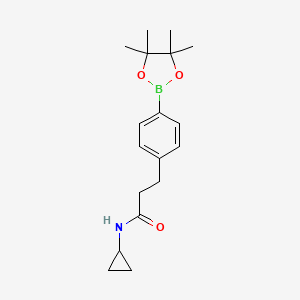
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)

